

Mass spectrometry fragmentation of Bicyclo[3.1.1]heptan-6-one

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Compound of Interest

Compound Name: Bicyclo[3.1.1]heptan-6-one

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An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Bicyclo[3.1.1]heptan-6-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pathways of **Bicyclo[3.1.1]heptan-6-one**. Due to the limited availability of direct experimental mass spectra for this specific compound in scientific literature, this document outlines the most probable fragmentation patterns based on established principles of mass spectrometry for cyclic and bicyclic ketones. This guide offers hypothesized fragmentation mechanisms, a summary of predicted key fragment ions, a detailed experimental protocol for GC-MS analysis, and visualizations of the fragmentation logic. This information is intended to serve as a valuable resource for researchers in identifying and characterizing this molecule and its analogs in complex mixtures.

Introduction

Bicyclo[3.1.1]heptan-6-one is a bicyclic ketone with the molecular formula $C_7H_{10}O$.^[1] Its strained ring system, containing a cyclobutane ring fused to a cyclohexane ring, dictates its chemical reactivity and its fragmentation behavior in mass spectrometry. Understanding the fragmentation pattern is crucial for its unambiguous identification via techniques like Gas

Chromatography-Mass Spectrometry (GC-MS), a common method for the analysis of volatile and semi-volatile organic compounds.[2][3]

Electron ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive and often complex fragmentation. The resulting mass spectrum is a fingerprint of the molecule, characterized by a molecular ion peak (M^+) and several fragment ion peaks at different mass-to-charge ratios (m/z). For cyclic ketones, fragmentation is typically initiated by the ionization of a non-bonding electron from the carbonyl oxygen, followed by cleavage of bonds alpha to the carbonyl group and various ring-opening reactions.[4][5]

Predicted Fragmentation Pathways of Bicyclo[3.1.1]heptan-6-one

The molecular ion of **Bicyclo[3.1.1]heptan-6-one** ($C_7H_{10}O$) would appear at an m/z of 110. The fragmentation of this strained bicyclic system is predicted to be dominated by alpha-cleavage and subsequent ring-opening reactions to relieve ring strain.

Alpha-Cleavage

Alpha-cleavage is the characteristic fragmentation of ketones, involving the breaking of a carbon-carbon bond adjacent to the carbonyl group.[5][6] In **Bicyclo[3.1.1]heptan-6-one**, cleavage can occur at the C1-C6 or C5-C6 bond, leading to the formation of a diradical intermediate which can then undergo further rearrangements and cleavages.

A primary alpha-cleavage event involves the loss of a C_2H_4 (ethene) molecule following a subsequent hydrogen rearrangement, leading to a fragment ion at m/z 82. Another significant fragmentation pathway is the loss of a ketene molecule ($CH_2=C=O$) from the molecular ion, resulting in a fragment at m/z 68.

Ring Scission and Rearrangements

The strained cyclobutane ring is susceptible to cleavage. A retro-Diels-Alder (RDA) type fragmentation is also plausible. The loss of a CO molecule (carbonyl group) is a common fragmentation pathway for cyclic ketones, which would lead to a fragment at m/z 82.

A summary of the major predicted fragment ions is presented in Table 1.

Data Presentation

The predicted quantitative data for the major fragment ions of **Bicyclo[3.1.1]heptan-6-one** under electron ionization are summarized in Table 1.

m/z	Proposed Ion Structure	Neutral Loss	Proposed Fragmentation Pathway
110	[C7H10O] ⁺ •	-	Molecular Ion
82	[C6H10] ⁺ •	CO	Loss of carbon monoxide
81	[C6H9] ⁺	CHO	Alpha-cleavage followed by loss of H
68	[C5H8] ⁺ •	CH2CO	Loss of ketene
67	[C5H7] ⁺	CH3CO	Alpha-cleavage and rearrangement
54	[C4H6] ⁺ •	C3H4O	Ring cleavage and loss of cyclopropanone
39	[C3H3] ⁺	C4H7O	Further fragmentation of larger ions

Table 1: Predicted Major Fragment Ions in the EI Mass Spectrum of **Bicyclo[3.1.1]heptan-6-one**.

Experimental Protocols

A standard method for the analysis of **Bicyclo[3.1.1]heptan-6-one** would be Gas Chromatography-Mass Spectrometry (GC-MS). A detailed hypothetical protocol is provided below.

Sample Preparation

- **Standard Solution:** Prepare a 100 µg/mL stock solution of **Bicyclo[3.1.1]heptan-6-one** in methanol or ethyl acetate.
- **Working Solutions:** Create a series of dilutions from the stock solution to the desired concentration range (e.g., 1-50 µg/mL) using the same solvent.
- **Injection:** An aliquot of the working solution is injected into the GC-MS system.

Gas Chromatography (GC) Conditions

- **Instrument:** Agilent 7890B GC System or equivalent.
- **Column:** HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
- **Injector Temperature:** 250°C.
- **Injection Mode:** Splitless (or split, depending on concentration).
- **Carrier Gas:** Helium at a constant flow rate of 1.0 mL/min.
- **Oven Temperature Program:**
 - Initial temperature: 50°C, hold for 2 minutes.
 - Ramp: Increase to 250°C at a rate of 10°C/min.
 - Final hold: Hold at 250°C for 5 minutes.

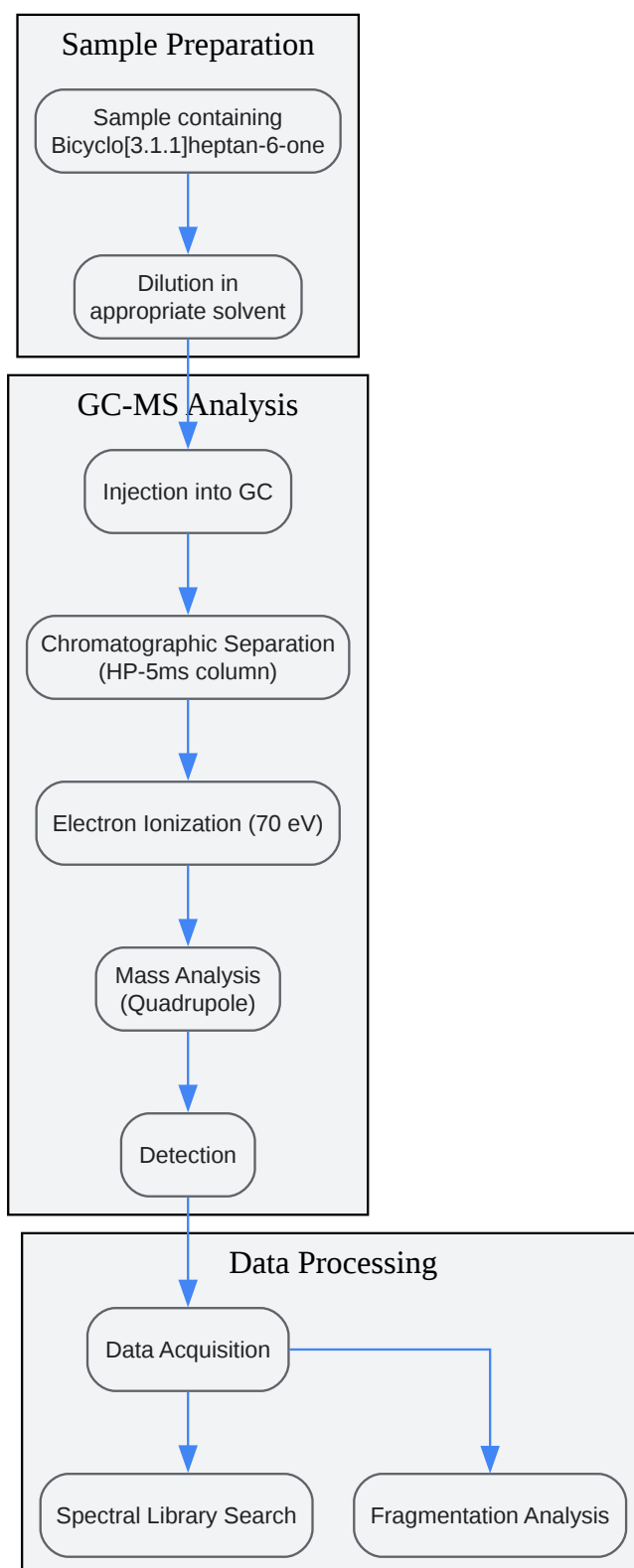
Mass Spectrometry (MS) Conditions

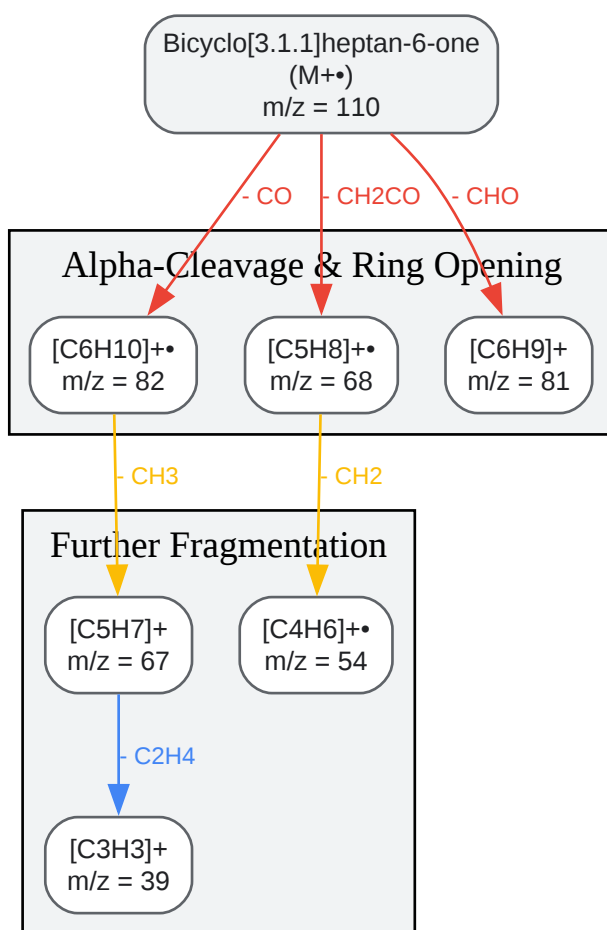
- **Instrument:** Agilent 5977A MSD or equivalent single quadrupole mass spectrometer.
- **Ionization Mode:** Electron Ionization (EI).
- **Electron Energy:** 70 eV.
- **Ion Source Temperature:** 230°C.

- Quadrupole Temperature: 150°C.
- Mass Range: Scan from m/z 35 to 350.
- Solvent Delay: 3 minutes.

Visualizations

The following diagrams illustrate the experimental workflow and the predicted fragmentation pathways.





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